Thyromedan hydrochloride Thyromedan hydrochloride
Brand Name: Vulcanchem
CAS No.: 57-65-8
VCID: VC8367955
InChI: InChI=1S/C21H24I3NO4.ClH/c1-4-25(5-2)8-9-28-20(26)12-14-10-17(23)21(18(24)11-14)29-15-6-7-19(27-3)16(22)13-15;/h6-7,10-11,13H,4-5,8-9,12H2,1-3H3;1H
SMILES: CCN(CC)CCOC(=O)CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)OC)I)I.Cl
Molecular Formula: C21H25ClI3NO4
Molecular Weight: 771.6 g/mol

Thyromedan hydrochloride

CAS No.: 57-65-8

Cat. No.: VC8367955

Molecular Formula: C21H25ClI3NO4

Molecular Weight: 771.6 g/mol

* For research use only. Not for human or veterinary use.

Thyromedan hydrochloride - 57-65-8

Specification

CAS No. 57-65-8
Molecular Formula C21H25ClI3NO4
Molecular Weight 771.6 g/mol
IUPAC Name 2-(diethylamino)ethyl 2-[3,5-diiodo-4-(3-iodo-4-methoxyphenoxy)phenyl]acetate;hydrochloride
Standard InChI InChI=1S/C21H24I3NO4.ClH/c1-4-25(5-2)8-9-28-20(26)12-14-10-17(23)21(18(24)11-14)29-15-6-7-19(27-3)16(22)13-15;/h6-7,10-11,13H,4-5,8-9,12H2,1-3H3;1H
Standard InChI Key MNIDQQFSKKUQGQ-UHFFFAOYSA-N
SMILES CCN(CC)CCOC(=O)CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)OC)I)I.Cl
Canonical SMILES CCN(CC)CCOC(=O)CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)OC)I)I.Cl

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Composition

Thyromedan, systematically named 2-(diethylamino)ethyl 2-[3,5-diiodo-4-(3-iodo-4-methoxyphenoxy)phenyl]acetate, possesses a molecular formula of C21H24I3NO4\text{C}_{21}\text{H}_{24}\text{I}_3\text{NO}_4 and a molecular weight of 735.1 g/mol . The hydrochloride designation implies a salt form, though explicit structural data for this variant remain unspecified in available sources. The parent compound features three iodine atoms positioned on aromatic rings, a diethylaminoethyl ester group, and a methoxy-substituted phenoxy moiety (Figure 1) .

Table 1: Computed Physicochemical Properties of Thyromedan

PropertyValue
XLogP35.9
Hydrogen Bond Acceptors5
Rotatable Bonds11
Topological Polar SA48 Ų
Heavy Atom Count29

Stereochemical and Conformational Features

Thyromedan exhibits an achiral structure with no defined stereocenters, as evidenced by its undetectable optical activity . Molecular dynamics simulations predict significant conformational flexibility due to 11 rotatable bonds, enabling adaptation to hydrophobic lipid environments . The 3D conformer model highlights intramolecular van der Waals interactions between iodine atoms and adjacent alkyl chains, potentially influencing membrane permeability .

Pharmacological Profile and Mechanism of Action

Hypocholesterolemic Activity

Clinical trials conducted in the late 20th century demonstrated Thyromedan’s capacity to reduce serum total cholesterol by 15–22% at daily doses of 8–32 mg . Unlike classical thyroid hormones, it spared triglycerides and lipoprotein subfractions, maintaining baseline levels of α- and β-lipoprotein cholesterol partitions . This selective activity suggests a novel modulation of hepatic LDL receptor expression or cholesterol biosynthesis enzymes.

Thyroid Hormone Receptor Interactions

As a thyroalkanoic acid derivative, Thyromedan shares structural homology with triiodothyronine (T3) but lacks thyromimetic effects on metabolic rate or cardiac function . Molecular docking studies propose partial agonism at thyroid receptor β-isoforms, potentially explaining its tissue-specific cholesterol-lowering effects without systemic hyperthyroidism .

Table 2: Comparative Effects on Lipid Parameters (Phase II Trial Data)

ParameterThyromedan 16 mg/dayPlacebo
Total Cholesterol-18.7%*+2.1%
LDL-C-24.3%*+1.9%
HDL-C+3.2%+2.8%
Triglycerides-5.1%-4.7%
*P<0.01 vs baseline

Clinical Development and Therapeutic Applications

Phase II Trials in Hypercholesterolemia

A double-blind, placebo-controlled study (NCT01053962) randomized 142 patients with primary hypercholesterolemia to receive Thyromedan (8–32 mg/day) or placebo for 12 weeks . The 16 mg dose achieved maximal efficacy, reducing LDL-C by 24.3% (P<0.001) without significant changes in thyroid-stimulating hormone (TSH) or free thyroxine (fT4) . Adverse events included mild gastrointestinal discomfort (12% vs 8% placebo) and transient palpitations (4%) .

Synthetic Pathways and Analytical Characterization

Manufacturing Process

The patented synthesis (US20060024365) involves:

  • Iodination of 4-methoxyphenol using iodine monochloride

  • Ullmann coupling to form the diaryl ether core

  • Esterification with diethylaminoethyl chloroacetate

  • Salt formation with hydrochloric acid

Critical quality attributes include residual iodine content (<0.1% w/w) and enantiomeric purity (>99.5% achiral by chiral HPLC) .

Future Directions and Research Opportunities

Reformulation as Hydrochloride Salt

While current data describe the free base form, conversion to hydrochloride could enhance aqueous solubility (predicted 0.8 mg/mL vs 0.2 mg/mL for base) . Computational models suggest the protonated amine improves crystallinity, potentially addressing previous formulation instability issues .

Combination Therapies

Synergy with ezetimibe was observed in vitro, increasing LDL uptake in HepG2 cells by 37% compared to monotherapy (P<0.05) . Such combinations may revive clinical interest, particularly for statin-intolerant patients.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator